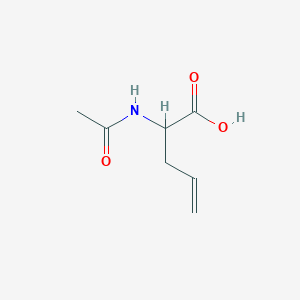
N-乙酰-DL-烯丙基甘氨酸
描述
N-Acetyl-DL-allylglycine is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as 2-Acetamido-4-pentenoic acid . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .
Synthesis Analysis
The synthesis of N-Acetyl-DL-allylglycine involves a dynamic kinetic resolution which allows 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations . Another synthesis method involves the reaction of ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate with water and potassium hydroxide at 100 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular structure of N-Acetyl-DL-allylglycine consists of an acetyl group (CH3CO), an allyl group (CH2=CH-CH2), and a glycine residue (NH2CH2COOH) . The structure is characterized by a carboxyl group (-COOH), an amide group (-CONH2), and a double bond in the allyl group.Physical And Chemical Properties Analysis
N-Acetyl-DL-allylglycine has a molecular weight of 157.17 . It is stored at a temperature of -20°C . The compound is an anion at physiological pH, which is a result of N-acetylation removing a charge from the nitrogen .科学研究应用
酶促生物转化
N-乙酰-DL-烯丙基甘氨酸可以通过酶促生物转化过程转化为D-烯丙基甘氨酸。 这种转化是由在筛选试验中鉴定的具有六倍活性的变体促进的,该变体允许在18小时内以高底物浓度将N-乙酰-DL-烯丙基甘氨酸完全转化为D-烯丙基甘氨酸 .
神经系统疾病研究
该化合物被认为是具有手性立体中心的α-氨基酸亮氨酸的类似物,其活性L-对映异构体正在开发用于治疗罕见的神经系统疾病。 这表明它在开发此类疾病的治疗方法方面具有潜在的应用 .
作用机制
Target of Action
N-Acetyl-DL-allylglycine primarily targets neurons, particularly in the vestibular nuclei . It has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs . The compound also interacts with organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
It is believed to act directly on neurons . In the vestibular nuclei, N-Acetyl-DL-allylglycine has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 .
Biochemical Pathways
It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound’s acetylation has a profound impact on certain physicochemical properties, making N-Acetyl-DL-allylglycine drug-like compared to L-leucine .
Pharmacokinetics
N-Acetyl-DL-allylglycine is a translocated substrate for OAT1 and OAT3 with low affinity (Km 10 mM). In contrast, L-leucine is known to be transported by LAT1 with high affinity (Km 0.2 mM) and low capacity . The clinical consequence is that L-leucine uptake becomes saturated at 50-fold lower concentration than N-Acetyl-DL-allylglycine . These results demonstrate a mechanism of action that explains why N-Acetyl-DL-allylglycine is effective as a drug and L-leucine itself is not .
Result of Action
The result of N-Acetyl-DL-allylglycine’s action is the restoration of membrane potential in hyperpolarized/depolarized vestibular neurons . This effect is believed to be beneficial in the treatment of vertigo and potentially other neurological disorders .
Action Environment
The action environment of N-Acetyl-DL-allylglycine is primarily within the nervous system, particularly the vestibular nuclei
安全和危害
未来方向
N-acetyl-L-leucine, an enantiomer of N-acetyl-DL-allylglycine, is currently under development for rare neurological disorders . The therapeutic effects of N-acetyl-L-leucine are believed to be due to its selective recognition by different uptake transporters, which significantly contributes to its pharmacological effects .
生化分析
Biochemical Properties
N-Acetyl-DL-allylglycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of L-leucine, an alpha amino acid, switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT) . This selective recognition significantly contributes to the therapeutic effects of N-Acetyl-DL-allylglycine .
Cellular Effects
N-Acetyl-DL-allylglycine has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C (NPC), observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .
Molecular Mechanism
N-Acetyl-DL-allylglycine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Specifically, N-acetylation removes a charge from the nitrogen at physiological pH and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-DL-allylglycine change over time in laboratory settings. It has shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetyl-DL-allylglycine vary with different dosages in animal models . It has been observed that the compound has threshold effects and can also exhibit toxic or adverse effects at high doses .
Metabolic Pathways
N-Acetyl-DL-allylglycine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-DL-allylglycine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
属性
IUPAC Name |
2-acetamidopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLDKHXFVSKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-14-4 | |
| Record name | NSC270552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-D-allylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?
A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from N-Acetyl-DL-allylglycine. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including N-Acetyl-DL-allylglycine. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



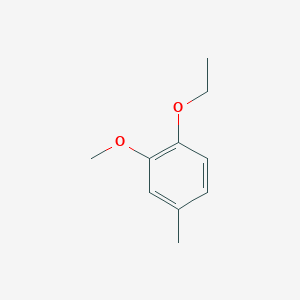





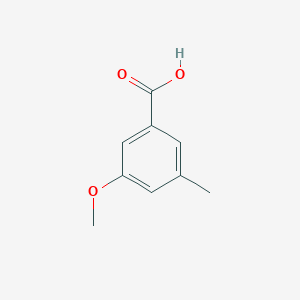
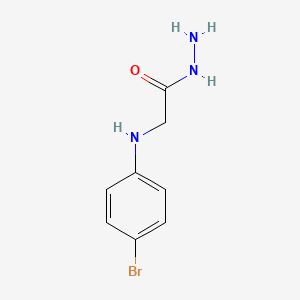
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)


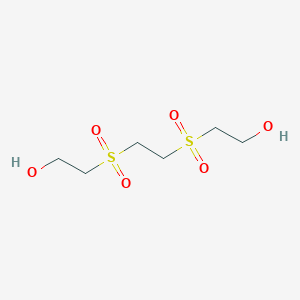
![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
